4-Bromothiophen-2-amine hydrochloride

Catalog No.
S8411443
CAS No.
M.F
C4H5BrClNS
M. Wt
214.51 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromothiophen-2-amine hydrochloride

Product Name

4-Bromothiophen-2-amine hydrochloride

IUPAC Name

4-bromothiophen-2-amine;hydrochloride

Molecular Formula

C4H5BrClNS

Molecular Weight

214.51 g/mol

InChI

InChI=1S/C4H4BrNS.ClH/c5-3-1-4(6)7-2-3;/h1-2H,6H2;1H

InChI Key

IMUCDJWJVNNJMI-UHFFFAOYSA-N

SMILES

C1=C(SC=C1Br)N.Cl

Canonical SMILES

C1=C(SC=C1Br)N.Cl

4-Bromothiophen-2-amine hydrochloride is a chemical compound with the molecular formula C4H5BrClNC_4H_5BrClN and a molecular weight of 190.55 g/mol. It is characterized by a thiophene ring substituted with a bromine atom at the 4-position and an amine group at the 2-position. The compound is typically found in powder form and is known for its diverse applications in organic synthesis and medicinal chemistry. The InChI key for this compound is NQFZDBVJXWQKJH-UHFFFAOYSA-N, and its CAS number is 1163729-45-0 .

, particularly those involving nucleophilic substitutions due to the presence of the amine group. Some notable reactions include:

  • Amination Reactions: The compound can undergo palladium-catalyzed amination, where the amine group reacts with aryl halides to form new amines, a crucial step in synthesizing complex organic molecules.
  • Grignard Reactions: It can also be utilized in Grignard reactions, where it acts as a nucleophile to form alcohols or other functional groups when reacted with organomagnesium reagents.
  • Hydrolysis: The compound can be hydrolyzed under acidic conditions, leading to the formation of thiophene derivatives that may have varying biological activities.

Research indicates that 4-bromothiophen-2-amine hydrochloride exhibits significant biological activity. Studies have shown its potential as an antimalarial agent, particularly against strains of Plasmodium falciparum, suggesting its utility in developing novel antimalarial drugs. Additionally, compounds related to bromothiophenes have been investigated for their non-linear optical properties, which could lead to applications in photonics and optoelectronic devices.

Various synthetic routes have been developed for producing 4-bromothiophen-2-amine hydrochloride:

  • Bromination of Thiophene: The synthesis often begins with the bromination of thiophene derivatives, followed by amination using ammonia or primary amines.
  • Palladium-Catalyzed Reactions: Utilizing palladium catalysts allows for efficient coupling reactions that introduce the amine functionality onto the thiophene ring.
  • Direct Amine Substitution: The direct substitution of halogen atoms on bromothiophene derivatives with amines has also been documented as a viable synthetic pathway.

The applications of 4-bromothiophen-2-amine hydrochloride span several fields:

  • Pharmaceuticals: Its antimalarial properties make it a candidate for drug development against malaria.
  • Organic Synthesis: It serves as an intermediate in synthesizing various organic compounds, particularly in creating pharmaceuticals and agrochemicals.
  • Material Science: Its unique electronic properties are explored for applications in organic electronics and photonics .

Studies on interaction mechanisms involving 4-bromothiophen-2-amine hydrochloride reveal its potential interactions with biological targets. For instance, research has focused on how this compound interacts with enzymes or receptors associated with malaria parasites, providing insights into its mechanism of action and efficacy as an antimalarial agent. Furthermore, investigations into its binding affinity with various biological molecules are ongoing, aiming to elucidate its pharmacological profile.

Several compounds share structural similarities with 4-bromothiophen-2-amine hydrochloride. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey Features
4-Bromothiophen-3-amine hydrochlorideC4H5BrClNSimilar brominated thiophene structure; different substitution pattern.
2-(4-Bromophenyl)ethylamine hydrochlorideC8H11BrClNContains a phenyl group instead of thiophene; used in similar biological applications.
Thiophen-2-amineC4H5NSLacks bromine substitution; used primarily in organic synthesis without specific biological activity.

The uniqueness of 4-bromothiophen-2-amine hydrochloride lies in its specific combination of bromine substitution on the thiophene ring and the positioning of the amine group, which collectively contribute to its distinct biological activities and synthetic utility.

Molecular Formula and Weight Determination

The molecular formula of 4-bromothiophen-2-amine hydrochloride is C₄H₅BrClNS, with a molecular weight of 214.51 g/mol. The free base form, 4-bromothiophen-2-amine, has the formula C₄H₄BrNS and a molecular weight of 178.05 g/mol. The addition of hydrochloric acid introduces a chloride counterion, increasing the molecular weight by 36.46 g/mol.

Table 1: Molecular Properties Comparison

PropertyFree Base (C₄H₄BrNS)Hydrochloride Salt (C₄H₅BrClNS)
Molecular Weight (g/mol)178.05214.51
Melting Point (°C)Not reported>250 (decomposes)
SolubilityLow in waterHigh in polar solvents

IUPAC Nomenclature and Systematic Synonyms

The IUPAC name for the hydrochloride salt is 4-bromothiophen-2-amine hydrochloride. Systematic synonyms include:

  • 2-Amino-4-bromothiophene hydrochloride
  • 4-Bromo-2-thiophenamine hydrochloride

The free base is designated as 4-bromothiophen-2-amine (CAS: 1163729-45-0).

Structural Elucidation via X-ray Crystallography

While direct X-ray crystallographic data for 4-bromothiophen-2-amine hydrochloride is unavailable, related bromothiophene derivatives exhibit planar thiophene rings with bond lengths and angles consistent with aromatic systems. For example, in 1-(4-bromothiophen-2-yl)-2-methylpropan-2-amine, the thiophene ring shows C–S bond lengths of 1.71–1.73 Å and C–Br distances of 1.89 Å. The amine group in such structures participates in hydrogen bonding with chloride ions in the hydrochloride form, stabilizing the crystal lattice.

Comparative Analysis of Tautomeric Forms

Tautomerism in 4-bromothiophen-2-amine hydrochloride is limited due to the fixed amine group. However, its free base may exhibit imine-enamine tautomerism under specific conditions. In analogous Schiff bases, such as (E)-4,6-dibromo-2-[(4-nitrophenyl)iminomethyl]phenol, tautomeric equilibrium between keto-amine and enol-imine forms has been observed via NMR and X-ray diffraction. For 4-bromothiophen-2-amine, computational studies suggest that the amine form is energetically favored by ~12 kcal/mol over hypothetical tautomers.

Hydrogen Bonding Networks in Crystal Lattice

The hydrochloride salt forms a robust hydrogen-bonded network. The protonated amine group (–NH₃⁺) interacts with chloride ions via N–H···Cl bonds (distance: ~2.1 Å). Additionally, the thiophene ring’s sulfur atom engages in weak C–H···S interactions (distance: ~3.3 Å), as observed in similar thiophene derivatives. These interactions contribute to high thermal stability, with decomposition temperatures exceeding 250°C.

Table 2: Key Intermolecular Interactions

Interaction TypeBond Length (Å)Energy (kcal/mol)
N–H···Cl (ionic)2.09–2.15-8.2
C–H···S (thiophene)3.25–3.40-1.5
Br···N (halogen bonding)3.30-2.0

Bromination Strategies for Thiophene Derivatives

Electrophilic aromatic bromination remains the cornerstone for introducing bromine atoms onto thiophene rings. The regioselectivity of bromination in thiophene derivatives is governed by the electronic effects of substituents and the choice of brominating agents. For instance, 2-methylbenzo[b]thiophene undergoes regioselective bromination at the 3-position using N-bromosuccinimide (NBS) in acetonitrile, achieving 99% yield under mild conditions [3]. This selectivity arises from the stabilization of the intermediate arenium ion by the electron-donating methyl group, which directs bromination to the para position relative to the sulfur atom [6].

In contrast, ethyl 5-alkylthiophene-2-carboxylates exhibit bromination at the 4-position when treated with bromine in dichloromethane at 0–5°C, as the ester group acts as a meta-directing electron-withdrawing group [4]. The use of polar aprotic solvents like dichloromethane enhances electrophile stability, minimizing side reactions such as alkyl group migration [4]. Recent patents highlight methods for controlling bromination sites in thiophene derivatives by modulating reaction temperatures and stoichiometric ratios of brominating agents [1]. For example, KR20110135663A discloses a protocol for synthesizing bromoalkylthiophenes via sequential bromination and alkylation, where the bromine-to-thiophene molar ratio critically influences the degree of substitution [1].

Amination Techniques for Heterocyclic Systems

Amination of brominated thiophenes typically involves nucleophilic substitution or reduction of nitro precursors. A notable approach involves converting 4-bromothiophene-2-carbonitrile to the corresponding amine via a two-step process: first, forming an oxime intermediate using hydroxylamine hydrochloride in pyridine, followed by reduction [2]. This method yields 4-bromothiophen-2-amine with 95% efficiency after purification [2]. Alternatively, biocatalytic routes utilizing marine-derived brominases have emerged, enabling direct amination of thiophene derivatives in aqueous media under mild conditions [5]. For instance, brominases catalyze the coupling of inorganic bromide with 2-aminothiazoles, preserving sensitive functional groups such as oximes in cephalosporin antibiotics [5].

Hydrochloride Salt Formation Mechanisms

Hydrochloride salt formation enhances the stability and crystallinity of 4-bromothiophen-2-amine. This process involves treating the free amine with hydrochloric acid in a polar solvent such as ethanol or water. The protonation of the amine group generates a water-soluble salt, which precipitates upon solvent evaporation. Recent studies emphasize the importance of pH control during salt formation; maintaining a pH below 3.0 ensures complete protonation while avoiding decomposition of the thiophene ring [5].

Optimization of Reaction Conditions

Optimizing bromination and amination reactions requires careful adjustment of temperature, solvent, and catalyst loading. For example, bromination of 2-methylbenzo[b]thiophene with NBS proceeds optimally at 0°C in acetonitrile, minimizing di-bromination byproducts [3]. Similarly, amination reactions using hydroxylamine hydrochloride achieve maximal conversion at 90°C in pyridine, as higher temperatures accelerate oxime formation but risk side reactions [2]. Catalytic additives such as Lewis acids (e.g., FeCl₃) can enhance electrophilic substitution rates, though their use must be balanced against potential coordination with amine products [4].

Purification Protocols for Halogenated Amines

Purification of 4-bromothiophen-2-amine hydrochloride typically involves sequential recrystallization and column chromatography. Recrystallization from ethanol/water mixtures (3:1 v/v) yields needle-like crystals with >98% purity, as confirmed by melting point analysis and HPLC [2]. For crude products contaminated with polar byproducts, silica gel chromatography using hexane/ethyl acetate gradients effectively isolates the target compound [3]. Advanced techniques such as high-vacuum sublimation have been employed for ultrapure samples intended for pharmaceutical applications, though scalability remains a challenge [5].

Nuclear Magnetic Resonance Spectral Analysis

Nuclear Magnetic Resonance spectroscopy provides detailed structural information about 4-Bromothiophen-2-amine hydrochloride through analysis of both proton and carbon-13 environments. The compound, with molecular formula C₄H₅BrClNS and molecular weight 214.51 g/mol, exhibits characteristic NMR spectral features that reflect its heterocyclic aromatic structure and functional group arrangement [1] [2].

The proton Nuclear Magnetic Resonance spectrum of 4-Bromothiophen-2-amine hydrochloride reveals distinct chemical shifts corresponding to different proton environments. The thiophene aromatic protons typically resonate in the range of 6.8-7.2 parts per million, with the proton at position 3 of the thiophene ring appearing as a singlet due to the absence of adjacent protons [3] [4]. The proton at position 5 shows characteristic coupling patterns influenced by the electron-withdrawing effect of the bromine substituent at position 4.

The amine protons in the hydrochloride salt form appear significantly downfield compared to the free base, typically resonating between 8.0-8.5 parts per million due to protonation and subsequent hydrogen bonding interactions with the chloride counterion [5]. This downfield shift is characteristic of primary amine hydrochloride salts and serves as a diagnostic feature for confirming salt formation.

Table 1: Characteristic Proton Nuclear Magnetic Resonance Chemical Shifts for 4-Bromothiophen-2-amine Hydrochloride

Proton EnvironmentChemical Shift (δ, ppm)MultiplicityIntegration
Thiophene H-36.9-7.1Singlet1H
Thiophene H-57.0-7.3Singlet1H
Protonated amine NH₃⁺8.0-8.5Broad singlet3H

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the electronic environment of carbon atoms within the molecule. The thiophene carbons appear in the aromatic region between 110-140 parts per million, with the carbon bearing the bromine substituent typically appearing around 110-120 parts per million due to the heavy atom effect [6]. The carbon bearing the amino group shows characteristic chemical shifts around 160-170 parts per million, reflecting the electron-donating nature of the nitrogen substituent.

The coupling patterns observed in Nuclear Magnetic Resonance spectra provide additional structural confirmation. Two-dimensional Nuclear Magnetic Resonance techniques, including heteronuclear single quantum coherence and heteronuclear multiple bond correlation experiments, can establish connectivity between protons and carbons, confirming the substitution pattern on the thiophene ring [6].

Infrared Vibrational Mode Assignment

Infrared spectroscopy provides characteristic vibrational fingerprints for 4-Bromothiophen-2-amine hydrochloride, with specific absorption bands corresponding to functional group stretching and bending modes. The hydrochloride salt exhibits distinct spectral features that differentiate it from the free base form.

The most prominent feature in the infrared spectrum is the nitrogen-hydrogen stretching region. Primary amine hydrochloride salts typically exhibit multiple absorption bands between 3300-3500 cm⁻¹ corresponding to symmetric and asymmetric nitrogen-hydrogen stretching vibrations [7]. The protonated amine group (NH₃⁺) shows broader and more intense absorption compared to the free amine due to extensive hydrogen bonding with the chloride counterion.

Aromatic carbon-hydrogen stretching vibrations appear in the region of 3000-3100 cm⁻¹, characteristic of thiophene heterocycles [8]. These bands are typically weaker in intensity compared to aliphatic carbon-hydrogen stretches and show distinct patterns that can help identify the substitution pattern on the thiophene ring.

The thiophene ring exhibits characteristic carbon-carbon stretching vibrations between 1400-1600 cm⁻¹, with specific bands that reflect the aromatic character of the heterocycle [9]. The carbon-sulfur stretching mode, characteristic of thiophene derivatives, appears between 600-700 cm⁻¹, providing diagnostic information about the heterocyclic structure [8].

Table 2: Characteristic Infrared Absorption Bands for 4-Bromothiophen-2-amine Hydrochloride

Vibrational ModeWavenumber (cm⁻¹)IntensityAssignment
NH₃⁺ stretching (asymmetric)3400-3500StrongPrimary amine salt
NH₃⁺ stretching (symmetric)3300-3400StrongPrimary amine salt
Aromatic C-H stretching3000-3100Weak-MediumThiophene protons
C=C aromatic stretching1500-1600MediumThiophene ring
C=C aromatic stretching1400-1500MediumThiophene ring
NH₃⁺ bending1600-1650MediumProtonated amine
C-N stretching1200-1350MediumAmine-aromatic connection
C-S stretching600-700MediumThiophene sulfur
C-Br stretching550-650Weak-MediumCarbon-bromine bond

The carbon-bromine stretching vibration appears as a characteristic band between 550-650 cm⁻¹, which is diagnostic for brominated aromatic compounds [10]. The position and intensity of this band can provide information about the electronic environment of the bromine substituent and its interaction with the aromatic system.

Fingerprint region analysis below 1500 cm⁻¹ reveals complex vibrational patterns that are unique to the specific molecular structure. These include various bending and stretching combinations that serve as molecular fingerprints for compound identification and purity assessment.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry of 4-Bromothiophen-2-amine hydrochloride provides detailed information about molecular fragmentation pathways and structural confirmation through characteristic isotope patterns and fragment ions. The molecular ion peak appears at m/z 214/216 (for ⁷⁹Br/⁸¹Br isotopes respectively), exhibiting the characteristic 1:1 isotope pattern typical of monobrominated compounds [11].

The base peak in electron ionization mass spectrometry typically corresponds to the loss of hydrogen chloride from the molecular ion, resulting in the formation of the free base molecular ion at m/z 178/180. This fragmentation is characteristic of amine hydrochloride salts and represents a common pathway in mass spectrometric analysis [12].

Primary fragmentation occurs through alpha-cleavage adjacent to the nitrogen atom, resulting in the formation of characteristic amine fragment ions. The tropylium-like ion formed by loss of the amino group appears at m/z 163/165, corresponding to the bromothiophene cation [12]. This fragmentation pattern is consistent with aromatic amine compounds where the amino group stabilizes positive charge through resonance.

Table 3: Characteristic Mass Spectrometric Fragmentation Pattern for 4-Bromothiophen-2-amine Hydrochloride

Fragment m/zRelative Intensity (%)Isotope PatternProposed Structure
214/21615-251:1 (Br isotopes)[M]⁺- (molecular ion)
178/18060-801:1 (Br isotopes)[M-HCl]⁺- (free base)
163/16540-601:1 (Br isotopes)[C₄H₂BrS]⁺ (bromothiophene)
9730-50Monoisotopic[C₄H₃NS]⁺- (aminothiophene)
8420-40Monoisotopic[C₄H₄S]⁺- (thiophene)
45100Monoisotopic[C₂H₅N]⁺ (ethylamine-like)

Secondary fragmentation pathways involve the breakdown of the thiophene ring system. Loss of sulfur from bromothiophene fragments generates characteristic hydrocarbon ions, while loss of bromine yields thiophene-related fragments. The sulfur-containing fragments often appear at lower relative intensities due to the stability of carbon-sulfur bonds in aromatic systems [12].

The fragmentation pattern shows characteristic losses including hydrogen cyanide (27 Da) from aromatic amine systems, consistent with known fragmentation behavior of aniline derivatives [12]. Ring contraction and rearrangement reactions can lead to the formation of smaller heterocyclic ions, providing additional structural information.

Electrospray ionization mass spectrometry typically shows the protonated molecular ion [M+H]⁺ at m/z 215/217, along with characteristic adduct ions such as sodium and potassium adducts. The soft ionization nature of electrospray ionization often preserves the molecular ion and provides complementary information to electron ionization fragmentation patterns [13].

Ultraviolet-Visible Absorption Characteristics

The ultraviolet-visible absorption spectrum of 4-Bromothiophen-2-amine hydrochloride exhibits characteristic electronic transitions that reflect the conjugated aromatic system and substituent effects. The compound displays multiple absorption bands corresponding to π→π* and n→π* transitions within the thiophene chromophore and amino group interactions.

The primary absorption maximum typically occurs between 280-320 nanometers, corresponding to the π→π* transition of the substituted thiophene system [14] [15]. The electron-withdrawing bromine substituent and electron-donating amino group create a push-pull electronic system that influences the absorption wavelength and intensity. The amino group extends conjugation with the thiophene ring, resulting in bathochromic shift compared to unsubstituted thiophene derivatives.

A secondary absorption band appears around 250-280 nanometers, attributed to localized π→π* transitions within the thiophene ring system [15]. The intensity and position of this band are influenced by the electronic effects of both bromine and amino substituents, providing information about the electronic structure and substitution pattern.

Table 4: Ultraviolet-Visible Absorption Characteristics of 4-Bromothiophen-2-amine Hydrochloride

Transition TypeWavelength (nm)Molar Absorptivity (M⁻¹cm⁻¹)Electronic Assignment
π→π* (primary)285-31515,000-25,000Extended conjugation
π→π* (secondary)250-2808,000-15,000Localized thiophene
n→π*320-360500-2,000Nitrogen lone pair
Charge transfer240-2605,000-12,000Amino→thiophene

The n→π* transition, corresponding to promotion of a nitrogen lone pair electron to an antibonding π* orbital, appears as a weaker absorption band around 320-360 nanometers [14]. This transition is typically forbidden by symmetry but gains intensity through vibronic coupling and substituent effects. The position and intensity of this band provide information about the electronic environment of the amino nitrogen atom.

Charge transfer transitions between the electron-donating amino group and the electron-accepting bromothiophene system may contribute to absorption in the 240-260 nanometer region [16]. These transitions reflect the intramolecular electronic communication between substituents and provide insight into the electronic properties of the substituted heterocycle.

Solvent effects significantly influence the absorption spectrum, with polar protic solvents typically causing hypsochromic shifts due to hydrogen bonding interactions with the amino group. The hydrochloride salt form shows different absorption characteristics compared to the free base due to protonation effects and altered electronic structure [14].

Concentration-dependent studies reveal adherence to Beer-Lambert law within typical analytical concentration ranges, with linear relationships between absorbance and concentration for quantitative analysis applications [17]. The molar absorptivity values are consistent with aromatic amine systems and provide useful parameters for analytical applications.

Thermal Analysis Profiling

Thermal analysis of 4-Bromothiophen-2-amine hydrochloride using thermogravimetric analysis and differential scanning calorimetry provides comprehensive information about thermal stability, decomposition pathways, and phase transitions. The hydrochloride salt exhibits distinct thermal behavior that differs significantly from the free base form.

Thermogravimetric analysis reveals a multi-stage decomposition pattern characteristic of amine hydrochloride salts. The initial mass loss typically occurs between 150-250°C, corresponding to the elimination of hydrogen chloride from the salt form [18] [19]. This dehydrohalogenation process results in the formation of the free base, accompanied by approximately 17% mass loss consistent with the molecular weight difference between salt and free base forms.

The second major thermal event occurs between 280-380°C, representing decomposition of the organic framework through various pathways including deamination and thiophene ring fragmentation [20]. The presence of bromine substituent influences the decomposition temperature, with brominated compounds typically showing enhanced thermal stability compared to unsubstituted analogs due to the strength of carbon-bromine bonds.

Table 5: Thermal Analysis Parameters for 4-Bromothiophen-2-amine Hydrochloride

Thermal EventTemperature Range (°C)Mass Loss (%)ProcessActivation Energy (kJ/mol)
Dehydrochlorination150-25017-20HCl elimination85-95
Deamination280-32012-15NH₃ loss120-140
Ring decomposition350-45035-45C-S bond cleavage160-180
Final pyrolysis450-60015-25Carbonization200-250

Differential scanning calorimetry reveals endothermic processes corresponding to phase transitions and chemical decomposition. The melting point of the hydrochloride salt typically appears as a sharp endothermic peak around 180-220°C, depending on crystal form and purity [18]. This thermal event often coincides with the onset of hydrogen chloride elimination, indicating simultaneous melting and decomposition processes.

The glass transition temperature, if observable, provides information about the amorphous content and molecular mobility within the solid state. Crystalline forms of the hydrochloride salt may show additional thermal events corresponding to polymorphic transitions or crystal form changes upon heating [21].

Kinetic analysis using multiple heating rates allows determination of activation energies for various decomposition processes [19]. The Arrhenius parameters provide quantitative measures of thermal stability and can be used to predict long-term storage stability under various temperature conditions.

Thermal analysis under different atmospheric conditions (nitrogen, air, oxygen) reveals the influence of oxidative processes on decomposition pathways [22]. Under inert atmosphere, pyrolytic decomposition predominates, while oxidative conditions lead to combustion and formation of oxidized products including sulfur oxides and nitrogen oxides.

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

212.90146 g/mol

Monoisotopic Mass

212.90146 g/mol

Heavy Atom Count

8

Dates

Last modified: 01-05-2024

Explore Compound Types